molecular formula C22H27ClN2O2 B2495732 2-(4-chlorophenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide CAS No. 953971-14-7

2-(4-chlorophenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide

Cat. No.: B2495732
CAS No.: 953971-14-7
M. Wt: 386.92
InChI Key: HORXMYQRZQVMGD-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide is a useful research compound. Its molecular formula is C22H27ClN2O2 and its molecular weight is 386.92. The purity is usually 95%.
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Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Studies have focused on the metabolism of chloroacetamide herbicides, which share a similar chemical structure to the specified compound, in human and rat liver microsomes. These herbicides, including acetochlor and butachlor, undergo complex metabolic activation pathways leading to potential carcinogenic products. The metabolism involves the production of specific acetamide derivatives, which are further metabolized to produce bioactivated compounds. This research provides insight into the enzymatic pathways involved and the differences between human and rat metabolisms, highlighting the role of cytochrome P450 isoforms in the process (Coleman et al., 2000).

Synthesis and Antibacterial Activity

Research on the synthesis and antibacterial activity of acetamide derivatives, including those structurally related to the compound , has been conducted. These studies aim to develop new chemical entities targeting bacterial infections. For instance, the synthesis and QSAR studies of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents show moderate to good activity against both gram-positive and gram-negative bacteria. This research emphasizes the importance of structural and physicochemical parameters in enhancing the antibacterial efficacy of acetamide derivatives (Desai et al., 2008).

Molecular Structures and Supramolecular Assembly

Investigations into the crystal structures and supramolecular assembly of chlorophenyl acetamide derivatives reveal insights into their chemical properties and potential applications. Studies such as those by Hazra et al. (2014) analyze the hydrogen bond interactions and crystal packing, offering foundational knowledge for designing compounds with desired physical and chemical characteristics (Hazra et al., 2014).

Nonlinear Optical Properties

Theoretical investigations into the nonlinear optical (NLO) properties of crystalline acetamide structures, including polarization effects of their environment, have been conducted. These studies aim to understand the linear and nonlinear optical behavior of such compounds, highlighting their potential applications in photonic devices like optical switches, modulators, and for optical energy applications. The research underscores the significance of these compounds in advancing optical technologies (Castro et al., 2017).

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O2/c23-20-10-8-18(9-11-20)16-22(26)24-12-4-5-13-25-14-15-27-21(17-25)19-6-2-1-3-7-19/h1-3,6-11,21H,4-5,12-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORXMYQRZQVMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCCNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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